molecular formula C22H29N3O5 B2902753 1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea CAS No. 1448124-92-2

1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2902753
CAS No.: 1448124-92-2
M. Wt: 415.49
InChI Key: QCHZYZCJEWLUSH-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a unique structure that includes a piperidine ring and multiple methoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea typically involves the following steps:

    Formation of the Piperidine Intermediate: The initial step involves the synthesis of 4-(4-methoxypiperidin-1-yl)phenylamine through a nucleophilic substitution reaction. This is achieved by reacting 4-methoxypiperidine with 4-fluoronitrobenzene under basic conditions.

    Reduction of Nitro Group: The nitro group in the intermediate is then reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Urea Formation: The final step involves the reaction of the amine intermediate with 3,4,5-trimethoxyphenyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.

    Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties to understand its therapeutic potential.

    Material Science: Use as a building block for the synthesis of novel polymers or materials with unique properties.

    Biology: Study of its interactions with biological macromolecules to elucidate its mechanism of action.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)urea: Similar structure but with one less methoxy group.

    1-(4-(4-Methoxypiperidin-1-yl)phenyl)-3-(3,5-dimethoxyphenyl)urea: Similar structure but with different positions of methoxy groups.

Uniqueness

1-[4-(4-Methoxypiperidin-1-YL)phenyl]-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of three methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties and potential advantages in specific applications compared to similar compounds.

Properties

IUPAC Name

1-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O5/c1-27-18-9-11-25(12-10-18)17-7-5-15(6-8-17)23-22(26)24-16-13-19(28-2)21(30-4)20(14-16)29-3/h5-8,13-14,18H,9-12H2,1-4H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHZYZCJEWLUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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